2-Deoxy-D-glucose is a glucose analog that is widely employed in scientific research, particularly in the fields of biochemistry, cell biology, and neuroscience. It acts as a glucose molecule with the 2-hydroxyl group replaced by hydrogen. [] This seemingly small modification significantly impacts its metabolic fate within cells, making it a valuable tool for studying glucose metabolism and other cellular processes. [] 2-DG is not a naturally occurring compound and is typically synthesized for research purposes.
2-Deoxy-D-glucose can be derived from D-glucose through various synthetic pathways, which often involve modifications to the glucose molecule to remove the hydroxyl group at the second carbon. This compound is primarily used in scientific research, particularly in studies related to cancer metabolism and as a potential therapeutic agent.
2-Deoxy-D-glucose is classified as a carbohydrate and specifically belongs to the category of deoxy sugars. It is also categorized as an antimetabolite due to its ability to interfere with normal glucose metabolism.
The synthesis of 2-deoxy-D-glucose can be achieved through several chemical reactions:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are often used for quality control during synthesis .
The molecular structure of 2-deoxy-D-glucose consists of a six-membered ring typical of pyranoses. The key features include:
The compound exhibits specific stereochemistry that influences its biological activity. The configuration around the anomeric carbon (C-1) determines whether it exists in α or β form.
2-Deoxy-D-glucose participates in various chemical reactions that are critical for its functionality:
The reactivity of 2-deoxy-D-glucose is influenced by its structural properties, making it suitable for various synthetic applications in carbohydrate chemistry.
The mechanism by which 2-deoxy-D-glucose exerts its effects primarily involves its role as an inhibitor of glycolysis:
Studies have shown that treatment with 2-deoxy-D-glucose can lead to decreased cell viability in cancer cell lines due to its interference with metabolic processes .
Relevant data indicates that 2-deoxy-D-glucose has a logP value of -1.525 and a polar surface area of 90.15 Ų, suggesting it is highly polar and has limited membrane permeability .
2-Deoxy-D-glucose (2-DG) exerts its primary antimetabolic effect through structural mimicry of D-glucose, enabling competitive binding to hexokinase—the first enzyme in glycolysis. Unlike glucose, phosphorylation of 2-DG by hexokinase produces 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), which cannot be isomerized by glucose-6-phosphate isomerase (GPI) due to the absence of the C2 hydroxyl group [1] [3]. This results in profound inhibition of glycolytic flux, as demonstrated in acute myeloblastic leukemia (AML) ML-1 cells, where 2-DG treatment (5 mM, 24h) reduced hyperpolarized ¹³C-pyruvate-to-lactate conversion by 78% (p < 0.001) [1]. The affinity of hexokinase for 2-DG is concentration-dependent, with half-maximal inhibitory concentrations (IC₅₀) varying across cancer types due to differential hexokinase isoform expression (Table 1) [6].
Table 1: Hexokinase Inhibition Kinetics of 2-DG Across Cell Models
Cell Type | Hexokinase Isoform | IC₅₀ (mM) | Glycolytic Flux Reduction |
---|---|---|---|
AML ML-1 cells | HK-II | 1.8 | 82% at 5 mM, 24h |
Glioblastoma cells | HK-II | 2.1 | 75% at 4 mM, 24h |
Breast adenocarcinoma | HK-I | 3.5 | 68% at 10 mM, 24h |
Data compiled from [1] [3] [6]
The irreversible phosphorylation of 2-DG by hexokinase leads to intracellular accumulation of 2-DG-6-P, which cannot be further metabolized by glycolysis or the pentose phosphate pathway. This "metabolic trapping" depletes cellular ATP pools through futile phosphorylation cycles and inhibits glycolytic enzymes via feedback inhibition. In yeast and mammalian cells, 2-DG-6-P reaches concentrations 20–50-fold higher than extracellular 2-DG within 1 hour of treatment [5] [6]. ATP depletion is exacerbated by 2-DG-6-P's inhibition of hexokinase (Ki = 0.4 mM), creating a self-amplifying metabolic crisis [6]. Studies in Cryptosporidium parvum revealed that 2-DG-6-P accumulation directly correlates with growth inhibition (EC₅₀ = 0.54 mM), and this effect is rescued by exogenous glucose, confirming target specificity [2].
Table 2: 2-DG-6-P Accumulation and Downstream Effects
Cell Model | 2-DG Treatment | Intracellular [2-DG-6-P] (μM) | ATP Reduction | Growth Inhibition |
---|---|---|---|---|
HeLa cells | 5 mM, 3h | 450 ± 30 | 65% | 72% at 24h |
Yeast | 10 mM, 2h | 980 ± 120 | 80% | 95% at 12h |
AML ML-1 cells | 2 mM, 6h | 220 ± 40 | 40% | 45% at 24h |
As a structural analog of mannose, 2-DG disrupts N-linked glycosylation in the endoplasmic reticulum (ER) by inhibiting enzymes that process dolichol-linked oligosaccharides. In rabbit articular chondrocytes, 2-DG (5 mM, 24h) reduced molecular mass of cyclooxygenase-2 (COX-2) from 72–74 kDa to 66–70 kDa due to impaired glycosylation, decreasing PGE₂ production by 85% (p < 0.01) [4]. This disruption triggers unfolded protein response (UPR) activation, evidenced by increased expression of ER chaperones like glucose-regulated protein 94 (GRP94). Inhibition of the UPR with salubrinal—a selective eIF2α dephosphorylation inhibitor—restores COX-2 glycosylation and activity, confirming ER stress as the mechanistic link [4] [9]. In leukemia cells, 2-DG-induced ER stress synergizes with glycolytic inhibition to activate autophagy as a survival mechanism, though prolonged exposure leads to apoptosis [1] [9].
2-DG alters redox balance through dual mechanisms: (1) Depleting NADPH by inhibiting the pentose phosphate pathway (PPP), reducing glutathione regeneration capacity; and (2) Inducing mitochondrial reactive oxygen species (ROS) via compensatory oxidative phosphorylation. In AML cells, acute glucose uptake inhibition with the GLUT inhibitor KL-11743 (analogous to 2-DG’s effect) increased mitochondrial oxygen consumption rate (OCR) by 2.5-fold (p < 0.01), accompanied by a 3.8-fold rise in superoxide anion (O₂⁻) [9]. This metabolic rewiring creates a vulnerability to oxidative stress, particularly in oncogenic RAS-expressing cells where basal ROS levels are elevated. Inhibition of mitochondrial complex I with IACS-010759 enhances 2-DG-induced cytotoxicity by 90% (p < 0.001), demonstrating that ROS management is critical for survival under 2-DG treatment [6] [8] [9]. Notably, 2-DG’s ROS effects are concentration-dependent: Low doses (0.5–2 mM) activate AMPK-mediated antioxidant responses, while high doses (≥5 mM) overwhelm scavenging systems (e.g., superoxide dismutase, catalase), leading to lipid peroxidation and DNA damage [6] [8].
Key ROS-Related Pathways Modulated by 2-DG:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7